Cas no 2058442-63-8 (1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine)
![1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine structure](https://ja.kuujia.com/scimg/cas/2058442-63-8x500.png)
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine 化学的及び物理的性質
名前と識別子
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- 1-[4-(piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine
- 1-{4-[(piperidin-1-yl)methyl]phenyl}-4-(trifluoromethyl)piperidine
- Piperidine, 1-[4-(1-piperidinylmethyl)phenyl]-4-(trifluoromethyl)-
- 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine
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- インチ: 1S/C18H25F3N2/c19-18(20,21)16-8-12-23(13-9-16)17-6-4-15(5-7-17)14-22-10-2-1-3-11-22/h4-7,16H,1-3,8-14H2
- InChIKey: RJAAAMYKROFWJR-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCN(C2C=CC(=CC=2)CN2CCCCC2)CC1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 350
- トポロジー分子極性表面積: 6.5
- 疎水性パラメータ計算基準値(XlogP): 4.6
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | HB-0719-50MG |
1-[4-(piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine |
2058442-63-8 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | HB-0719-1MG |
1-[4-(piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine |
2058442-63-8 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | HB-0719-5MG |
1-[4-(piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine |
2058442-63-8 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | HB-0719-10MG |
1-[4-(piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine |
2058442-63-8 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | HB-0719-100MG |
1-[4-(piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine |
2058442-63-8 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidineに関する追加情報
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine: A Comprehensive Overview
The compound with CAS No 2058442-63-8, commonly referred to as 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and materials science.
1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine is characterized by its dual piperidine rings, one of which is substituted with a trifluoromethyl group at the 4-position. This substitution introduces electronic and steric effects that can significantly influence the compound's reactivity and biological activity. The presence of the trifluoromethyl group also enhances the molecule's stability, making it suitable for various chemical transformations.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The trifluoromethyl piperidine moiety has been shown to exhibit interesting pharmacokinetic properties, including improved solubility and metabolic stability. These attributes make 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine a valuable starting material for designing novel therapeutic agents.
The synthesis of this compound involves a multi-step process, typically starting with the preparation of intermediate piperidine derivatives. Researchers have explored various methodologies to optimize the synthesis, including microwave-assisted reactions and catalytic processes. These advancements have not only improved the yield but also reduced the reaction time, making the synthesis more efficient and scalable.
In terms of applications, 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine has shown potential in several areas. For instance, its ability to act as a building block for more complex molecules has been leveraged in the construction of bioactive compounds with anti-inflammatory, analgesic, and anti-cancer properties. Additionally, its unique electronic properties make it a candidate for use in organic electronics and advanced materials.
Recent research has also focused on understanding the stereochemical aspects of this compound. The stereochemistry of piperidin-1-ylmethyl phenyl derivatives plays a crucial role in their biological activity. By controlling the stereochemistry during synthesis, researchers can fine-tune the compound's properties to suit specific applications.
The trifluoromethyl piperidine group in this compound contributes to its lipophilicity, which is an essential factor in drug design. This property enhances the compound's ability to cross biological membranes, making it more effective as a drug candidate. Furthermore, its stability under physiological conditions ensures prolonged retention in the body, which is advantageous for sustained-release formulations.
In conclusion, 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine represents a significant advancement in organic chemistry. Its unique structure, combined with recent research findings, positions it as a versatile tool for developing innovative solutions in medicine and materials science. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in various scientific disciplines.
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